Cas no 34396-64-0 (10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-, hydrochloride (1:1))

10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-, hydrochloride (1:1) structure
34396-64-0 structure
Product Name:10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-, hydrochloride (1:1)
Numero CAS:34396-64-0
MF:C19H26ClN3O2S2
MW:428.011641025543
CID:322620
PubChem ID:3015684
Update Time:2025-04-19

10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-, hydrochloride (1:1)
    • 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide,hydrochloride
    • 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide monohydrochloride
    • 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide hydrochloride
    • 34396-64-0
    • EINECS 251-996-0
    • NS00087541
    • 10H-Phenothiazine-2-sulfonamide,10-[2-(dimethylamino)propyl]-N,N-dimethyl-,hydrochloride(1:1)
    • DTXSID60955946
    • Q27293696
    • X8U1M6U72V
    • UNII-X8U1M6U72V
    • 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide monohydrochloride
    • FONAZINE HYDROCHLORIDE [MI]
    • DIMETHOTHIAZINE MONOHYDROCHLORIDE
    • 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide--hydrogen chloride (1/1)
    • Fonazine hydrochloride
    • 10H-PHENOTHIAZINE-2-SULFONAMIDE, 10-(2-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-, HYDROCHLORIDE (1:1)
    • Inchi: 1S/C19H25N3O2S2.ClH/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;/h6-12,14H,13H2,1-5H3;1H
    • Chiave InChI: YKXZRFSKLBBPQN-UHFFFAOYSA-N
    • Sorrisi: Cl.S(C1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CC(C)N(C)C)(N(C)C)(=O)=O

Proprietà calcolate

  • Massa esatta: 427.11578
  • Massa monoisotopica: 427.115496
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 576
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 77.5

Proprietà sperimentali

  • Punto di ebollizione: 533.7°Cat760mmHg
  • Punto di infiammabilità: 276.6°C
  • PSA: 43.86
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD